molecular formula C7H8O5 B14347823 Methyl 4,6-dioxooxane-2-carboxylate CAS No. 92687-11-1

Methyl 4,6-dioxooxane-2-carboxylate

Katalognummer: B14347823
CAS-Nummer: 92687-11-1
Molekulargewicht: 172.13 g/mol
InChI-Schlüssel: OPOVVSXOJZLLSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,6-dioxooxane-2-carboxylate is an organic compound with a unique structure that includes an oxane ring with two keto groups and a carboxylate ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dioxooxane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a di-keto ester with a suitable reagent to form the oxane ring. The reaction conditions often include the use of a base or acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,6-dioxooxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 4,6-dioxooxane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4,6-dioxooxane-2-carboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester groups, which can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2,6-dioxooxane-4-carboxylate
  • Methyl 4,6-dioxooxane-3-carboxylate
  • Methyl 4,6-dioxooxane-5-carboxylate

Uniqueness

Methyl 4,6-dioxooxane-2-carboxylate is unique due to its specific substitution pattern on the oxane ring, which influences its reactivity and potential applications. The position of the keto and ester groups can significantly impact the compound’s chemical behavior and interactions.

Eigenschaften

CAS-Nummer

92687-11-1

Molekularformel

C7H8O5

Molekulargewicht

172.13 g/mol

IUPAC-Name

methyl 4,6-dioxooxane-2-carboxylate

InChI

InChI=1S/C7H8O5/c1-11-7(10)5-2-4(8)3-6(9)12-5/h5H,2-3H2,1H3

InChI-Schlüssel

OPOVVSXOJZLLSW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC(=O)CC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.